Butanoic acid, 3-(butylamino)-
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Overview
Description
Butanoic acid, 3-(butylamino)-, also known as 3-(butylamino)butanoic acid, is an organic compound with the molecular formula C8H17NO2. This compound is a derivative of butanoic acid, where a butylamino group is attached to the third carbon atom of the butanoic acid chain. It is a colorless to pale yellow liquid with a characteristic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-(butylamino)-, typically involves the reaction of butanoic acid with butylamine. The reaction can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the amide bond between the butanoic acid and butylamine, resulting in the formation of 3-(butylamino)butanoic acid.
Industrial Production Methods
Industrial production of butanoic acid, 3-(butylamino)-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(butylamino)-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines, secondary amines.
Substitution: Various substituted amides or amines depending on the substituent introduced.
Scientific Research Applications
Butanoic acid, 3-(butylamino)-, has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of butanoic acid, 3-(butylamino)-, involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as histone deacetylases (HDACs), which play a role in regulating gene expression. By inhibiting HDACs, the compound can induce changes in chromatin structure and gene expression, leading to various biological effects. Additionally, it may interact with G protein-coupled receptors (GPCRs) and other signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Butanoic acid, 3-(butylamino)-, can be compared with other similar compounds such as:
Butanoic acid: The parent compound, which lacks the butylamino group.
3-(methylamino)butanoic acid: A similar compound with a methylamino group instead of a butylamino group.
3-(ethylamino)butanoic acid: A similar compound with an ethylamino group instead of a butylamino group.
Uniqueness
The presence of the butylamino group in butanoic acid, 3-(butylamino)-, imparts unique chemical and biological properties compared to its analogs. The longer butyl chain can influence the compound’s lipophilicity, solubility, and interaction with biological targets, making it distinct in its applications and effects.
Properties
IUPAC Name |
3-(butylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-9-7(2)6-8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCRYEOIYUNCOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50549237 |
Source
|
Record name | 3-(Butylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112996-50-6 |
Source
|
Record name | 3-(Butylamino)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50549237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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